3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide
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Overview
Description
3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a chlorophenyl group, a cyano group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 3-(4-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with 4-aminopyridine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridinyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide
- 3-(4-bromophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide
- 3-(4-methylphenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide
Uniqueness
3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The specific electronic and steric effects of the chlorine atom can lead to different chemical and biological properties, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-3-1-11(2-4-13)9-12(10-17)15(20)19-14-5-7-18-8-6-14/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHCELCBZQQEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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